“2-(2,6-Dimethylphenoxy)propan-1-amine” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .
The molecular structure of “2-(2,6-Dimethylphenoxy)propan-1-amine” is represented by the chemical formula C11H17NO . Its IUPAC name is 1-(2,6-dimethylphenoxy)-2-propanamine . The molecular weight of this compound is 179.26 .
The physical form of “2-(2,6-Dimethylphenoxy)propan-1-amine” is oil . The storage temperature for this compound is 4 degrees Celsius .
2-(2,6-Dimethylphenoxy)propan-1-amine is an organic compound classified as a phenol ether. It features a propan-1-amine backbone substituted with a 2,6-dimethylphenoxy group. This compound is notable for its biochemical interactions and potential applications in pharmacology, particularly in the modulation of enzymatic activities.
This compound can be synthesized from readily available starting materials such as 2,6-dimethylphenol and epichlorohydrin. Its synthesis typically involves the formation of an epoxide followed by amination reactions.
2-(2,6-Dimethylphenoxy)propan-1-amine belongs to the class of small organic molecules and is categorized under phenol ethers due to its structural characteristics. It has applications in medicinal chemistry and biochemistry, primarily due to its interactions with biological targets.
The synthesis of 2-(2,6-Dimethylphenoxy)propan-1-amine generally follows a two-step process:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts are often utilized to improve reaction rates and product purity.
The molecular formula of 2-(2,6-Dimethylphenoxy)propan-1-amine is . Its structure consists of a propan-1-amine group attached to a phenyl ring with two methyl substituents at the 2 and 6 positions.
Key structural data includes:
CC(C(C)C)Oc1cc(C)cc(C)c1
2-(2,6-Dimethylphenoxy)propan-1-amine can participate in various chemical reactions:
The primary target for 2-(2,6-Dimethylphenoxy)propan-1-amine is the urokinase-type plasminogen activator, which plays a critical role in fibrinolysis (the breakdown of blood clots).
The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, CYP2B6, and CYP2E1. This metabolic pathway is crucial for its pharmacokinetics and biological activity.
Relevant data suggests that it exhibits moderate lipophilicity, which may influence its bioavailability.
2-(2,6-Dimethylphenoxy)propan-1-amine has potential applications in several areas:
Reductive amination represents the most direct route for assembling the aminopropoxy backbone of 2-(2,6-dimethylphenoxy)propan-1-amine. This convergent approach couples 2,6-dimethylphenol with halogenated ketone precursors, followed by amination:
Table 1: Reductive Amination Catalysts and Outcomes
Reducing Agent | Catalyst/Additive | Yield (%) | Primary Selectivity |
---|---|---|---|
NaBH₄ | None | 45–55 | Low (≤30%) |
NaBH₃CN | ZnCl₂ | 70–78 | High (≥90%) |
BH₃·THF | Ti(OiPr)₄ | 60–68 | Moderate (70%) |
Limitations include regiochemical competition (secondary vs. primary amines) and chromatographic purification requirements due to reducing agent residues [3] [8].
Carbohydrate-derived synthons enable asymmetric synthesis of both enantiomers of 2-(2,6-dimethylphenoxy)propan-1-amine:
Table 2: Enantioselective Synthesis from D-Mannitol
Step | Transformation | Key Reagents/Conditions | Yield (%) | Stereochemistry |
---|---|---|---|---|
1–4 | D-Mannitol → Tosylate 3 | Cyclohexylidene protection, NaIO₄ oxidation, tosylation | 55 (overall) | Retained |
5a | (R)-Alcohol formation | Nucleophilic phenoxide displacement | 88 | (R)-configured |
5b | (S)-Amine precursor | Alternative hydride displacement | 85 | (S)-configured |
6–7 | Amine deprotection | Mesylation, azidation, reduction | 65 | Stereointegrity preserved |
This approach circumvents resolution steps and delivers both enantiomers from a single renewable precursor [1] [4].
Catalytic methods offer efficient access to enantioenriched isomers without stoichiometric chiral auxiliaries:
These catalytic routes complement chiral pool methods but require optimization for industrial-scale enantioselectivity and cost [4] [7].
Emerging solvent-free techniques address environmental and efficiency constraints:
Though nascent, these methods demonstrate 50% reductions in solvent use and enhanced space-time yields, positioning mechanochemistry as a sustainable alternative [3].
Salt formation is critical for stability and bioavailability:
Salt formation protocols ensure pharmaceutically acceptable purity (>99.5% by HPLC) and crystalline consistency [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0